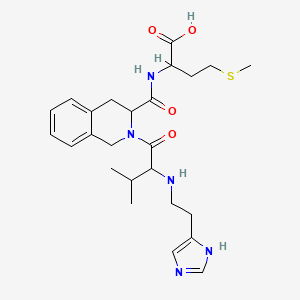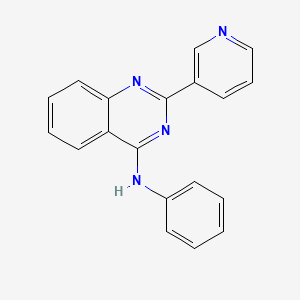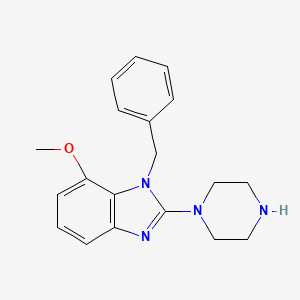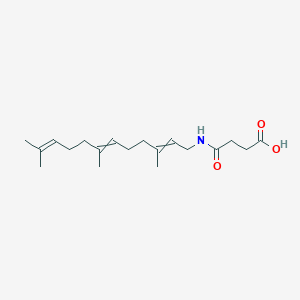
imidazol-3-ylethyl-DL-Val-DL-Tic-DL-Met-OH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Imidazol-3-ylethyl-DL-Val-DL-Tic-DL-Met-OH is a synthetic compound that belongs to the class of imidazole derivatives. Imidazole derivatives are known for their wide range of applications in various fields such as medicine, chemistry, and industry due to their unique chemical properties .
Méthodes De Préparation
The synthesis of imidazole derivatives, including imidazol-3-ylethyl-DL-Val-DL-Tic-DL-Met-OH, typically involves multicomponent reactions. These reactions often include the condensation of 1,2-diketones, ammonium acetate, and aldehydes or anilines . The reaction conditions can vary, but they often involve the use of catalysts and can be conducted under solvent-based or green chemistry methods . Industrial production methods may utilize similar synthetic routes but are optimized for large-scale production, ensuring efficiency and cost-effectiveness .
Analyse Des Réactions Chimiques
Imidazol-3-ylethyl-DL-Val-DL-Tic-DL-Met-OH can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used but can include various substituted imidazole derivatives .
Applications De Recherche Scientifique
Imidazol-3-ylethyl-DL-Val-DL-Tic-DL-Met-OH has numerous applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, imidazole derivatives are known for their pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties . They are also used in the development of enzyme inhibitors and as therapeutic agents . In industry, imidazole derivatives are utilized in the production of ionic liquids and as catalysts in various chemical reactions .
Mécanisme D'action
The mechanism of action of imidazol-3-ylethyl-DL-Val-DL-Tic-DL-Met-OH involves its interaction with specific molecular targets and pathways. Imidazole derivatives can act on various enzymes and receptors, modulating their activity and leading to therapeutic effects . For example, they can inhibit the activity of certain enzymes involved in disease processes, thereby exerting their pharmacological effects .
Comparaison Avec Des Composés Similaires
Imidazol-3-ylethyl-DL-Val-DL-Tic-DL-Met-OH can be compared with other imidazole derivatives such as 1,3-diazole and 2,4,5-trisubstituted imidazoles . While these compounds share a common imidazole core, their substituents and specific chemical properties can vary, leading to differences in their applications and effectiveness . This compound is unique due to its specific substituents, which confer distinct chemical and biological properties .
Propriétés
Formule moléculaire |
C25H35N5O4S |
|---|---|
Poids moléculaire |
501.6 g/mol |
Nom IUPAC |
2-[[2-[2-[2-(1H-imidazol-5-yl)ethylamino]-3-methylbutanoyl]-3,4-dihydro-1H-isoquinoline-3-carbonyl]amino]-4-methylsulfanylbutanoic acid |
InChI |
InChI=1S/C25H35N5O4S/c1-16(2)22(27-10-8-19-13-26-15-28-19)24(32)30-14-18-7-5-4-6-17(18)12-21(30)23(31)29-20(25(33)34)9-11-35-3/h4-7,13,15-16,20-22,27H,8-12,14H2,1-3H3,(H,26,28)(H,29,31)(H,33,34) |
Clé InChI |
RDECPKAPXFKZRQ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(C(=O)N1CC2=CC=CC=C2CC1C(=O)NC(CCSC)C(=O)O)NCCC3=CN=CN3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![13-methyl-17-(2-phenylselanylethenyl)-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,17-diol](/img/structure/B10781000.png)
![4-[1-(5,5,8,8-Tetramethyl-5,6,7,8-tetrahydro-naphthalen-2-yl)-vinyl]-benzoic acid](/img/structure/B10781001.png)

![N-(3-Carboxy-3-{4-[(2,4-diamino-pteridin-6-ylmethyl)-amino]-benzoylamino}-propyl)-phthalamic acid](/img/structure/B10781017.png)
![3-Amino-2-{3-[4-(2-methoxy-phenyl)-piperidin-1-yl]-propylsulfanyl}-5,6-dimethyl-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B10781019.png)
![1-(1-Methyl-2-oxo-5-pyridin-2-yl-2,3-dihydro-1H-benzo[e][1,4]diazepin-3-yl)-3-m-tolyl-urea](/img/structure/B10781032.png)
![Diethyl 2-methyl-4-[2-(4-nitrophenyl)ethenyl]-6-phenyl-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B10781033.png)

![2-{3-[4-(2-Methoxy-phenyl)-piperazin-1-yl]-propyl}-hexahydro-pyrrolo[1,2-c]imidazole](/img/structure/B10781043.png)
![[4-Methyl-3-oxo-7-(4-phenyl-piperazine-1-carbonyl)-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepin-2-yl]-acetic acid](/img/structure/B10781051.png)
![Methyl 17-ethyl-13-[12-ethyl-10-[(ethylideneamino)carbamoyl]-10,11-dihydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraen-4-yl]-17-hydroxy-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraene-13-carboxylate](/img/structure/B10781053.png)
![[3-Oxo-3-(3,7,11-trimethyldodeca-2,6,10-trienylamino)propyl]phosphonic acid](/img/structure/B10781067.png)
![but-2-enedioic acid;2-[3-[4-(5-chloro-2-methoxyphenyl)piperazin-1-yl]propylamino]pyrimidine-4-carboxamide](/img/structure/B10781068.png)

